leukotriene E4
Overview
Description
Leukotrienes are metabolites of arachidonic acid derived from the action of 5-lipoxygenase. LTE4, in particular, is formed through the enzymatic conversion of leukotriene A4 (LTA4) to leukotriene C4 (LTC4) and then to leukotriene D4 (LTD4), before finally being converted to LTE4. This pathway highlights the dynamic nature of leukotriene metabolism and the specific role of LTE4 as a critical mediator in inflammatory and allergic responses (Murphy & Gijon, 2007).
Synthesis Analysis
LTE4 synthesis involves a multi-step enzymatic process starting from arachidonic acid. The initial step, catalyzed by 5-lipoxygenase, converts arachidonic acid to LTA4, a highly unstable epoxide. LTA4 is then converted into LTC4 by LTC4 synthase through the addition of glutathione. Subsequent enzymatic actions convert LTC4 to LTD4 and finally to LTE4, illustrating a complex biosynthesis pathway integral to leukotriene activity (Samuelsson et al., 1987).
Molecular Structure Analysis
The molecular structure of LTE4 is characterized by the presence of a cysteinyl-glycine peptide linked to the hydrophobic tail of the leukotriene molecule. This structure is crucial for its biological activity, as modifications in the peptide chain can significantly affect its function and metabolism. The conversion of LTD4 to LTE4, where the glycine residue is cleaved, represents a critical step in determining the biological activity and metabolic fate of LTE4 (Bernström & Hammarström, 1986).
Chemical Reactions and Properties
LTE4's chemical properties are influenced by its reactive cysteinyl moiety, which is susceptible to various enzymatic reactions. The metabolism of LTE4 involves its conversion to less active metabolites through the action of specific enzymes, such as gamma-glutamyl transpeptidase and dipeptidases, which modify its peptide chain (Anderson et al., 1982). These metabolic transformations are essential for the termination of LTE4's biological activities.
Physical Properties Analysis
The physical properties of LTE4, such as solubility and stability, are pivotal for its biological function and interaction with biological membranes. LTE4's hydrophobic tail and polar peptide head contribute to its amphipathic nature, affecting its solubility in aqueous and lipid environments. This amphipathic nature is crucial for its ability to interact with cell membranes and receptors, mediating its biological effects (Welton et al., 1981).
Chemical Properties Analysis
The reactivity and interaction of LTE4 with cellular receptors are defined by its chemical structure. Its ability to bind to specific leukotriene receptors on target cells triggers a cascade of intracellular signaling pathways leading to various physiological responses, including inflammation, bronchoconstriction, and increased vascular permeability. Understanding the chemical properties of LTE4 is essential for elucidating its role in pathological conditions and the development of targeted therapies (Brain & Williams, 1990).
Scientific Research Applications
Inflammation Research
Leukotriene E4 (LTE4) is a cysteinyl leukotriene involved in inflammation . It is known to be produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . LTE4 is relatively stable and accumulates in breath condensation, in plasma, and in urine, making it the dominant cysteinyl leukotriene detected in biologic fluids .
Respiratory Disease Research
Increased production and excretion of LTE4 has been linked to several respiratory diseases . Urinary LTE4 levels are increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease .
Inflammatory Bowel Disease (IBD) Research
LTE4 has been studied in the context of inflammatory bowel diseases (IBD), including Crohn’s disease (CD) and ulcerative colitis (UC) . The urinary excretion of LTE4 was measured by liquid chromatography tandem mass spectrometry in IBD patients and healthy volunteers . LTE4 urinary excretion was significantly increased in CD and UC patients compared to controls . LTE4 levels were higher in patients with active disease than in patients in remission .
Mast Cell Activation Syndromes Research
Quantitation of urinary metabolites of histamine, prostaglandin D2, and LTE4 may provide significant clues for the diagnosis and management of symptomatic patients with both clonal and nonclonal mast cell activation syndromes .
Tumor-Associated Inflammation Research
Leukotrienes, including LTE4, have been found to contribute to the active tumor microenvironment, promoting tumor growth and resistance to immunotherapy . They are involved in shaping the tumor microenvironment, which is pivotal for tumor growth and response to immunotherapies . This has led to recent insights into the intricate roles of leukotrienes in promoting tumor growth and metastasis .
Innate Lymphoid Cells Activation Research
LTE4 has been found to activate human group 2 innate lymphoid cells . This activation enhances the effect of prostaglandin D2 and epithelial cytokines , which play crucial roles in the immune response and inflammation.
Cardiovascular Disease Research
Leukotrienes, including LTE4, have been found to contribute to the low-grade inflammation of cardiovascular conditions . They are involved in shaping the inflammation environment, which is pivotal for the progression of cardiovascular diseases . This has led to recent insights into the intricate roles of leukotrienes in promoting cardiovascular disease progression .
Neurodegenerative Disease Research
Similarly, leukotrienes, including LTE4, have been found to contribute to the low-grade inflammation of neurodegenerative conditions . They are involved in shaping the inflammation environment, which is pivotal for the progression of neurodegenerative diseases . This has led to recent insights into the intricate roles of leukotrienes in promoting neurodegenerative disease progression .
Safety And Hazards
Future Directions
There are noted differences in the incidence of leukotriene-mediated diseases in males and females, but sex as a factor in the response to leukotriene inhibitors has not been fully explored . The results of a study indicate that sex needs to be taken into consideration in the future evaluation of leukotriene inhibitors to treat disease .
properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRAYGBFWZKMX-FRFVZSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897510 | |
Record name | Leukotriene E4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leukotriene E4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
leukotriene E4 | |
CAS RN |
75715-89-8 | |
Record name | Leukotriene E4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leukotriene E4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leukotriene E4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUKOTRIENE E4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Leukotriene E4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.